Natriumchenodesoxycholat

Übersicht

Beschreibung

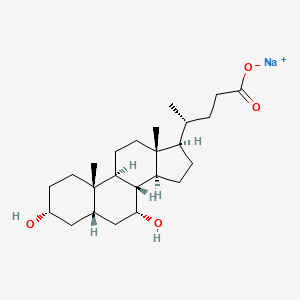

Sodium chenodeoxycholate is a bile salt derived from chenodeoxycholic acid, a primary bile acid found in the liver. It plays a crucial role in the digestion and absorption of fats by forming micelles with lipids, facilitating their breakdown and absorption in the intestines .

Wissenschaftliche Forschungsanwendungen

Sodium chenodeoxycholate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in studies involving cell membrane permeability and protein solubilization.

Medicine: Investigated for its potential in treating gallstones and other liver-related conditions.

Industry: Utilized in the formulation of pharmaceuticals and as an additive in certain industrial processes

Wirkmechanismus

Target of Action

Sodium chenodeoxycholate, also known as chenodeoxycholic acid (CDCA), is a primary bile acid naturally found in the body . It primarily targets cholesterol in the liver and intestines . It also acts as the physiological ligand for the bile acid sensor farnesoid X receptor (FXR) and a potent agonist for a G protein-coupled receptor, known as GPBAR1 (TGR5) .

Mode of Action

Sodium chenodeoxycholate works by dissolving the cholesterol that forms gallstones . It suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid, in an expanded bile acid pool . This action contributes to biliary cholesterol desaturation and gradual dissolution of radiolucent cholesterol gallstones .

Biochemical Pathways

Sodium chenodeoxycholate affects several biochemical pathways. It is synthesized in the liver from cholesterol via several enzymatic steps . In the liver cells, it is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts . In the intestine, it is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .

Pharmacokinetics

Sodium chenodeoxycholate, like other bile acids, can be conjugated with taurine or glycine, forming taurochenodeoxycholate or glycochenodeoxycholate . Conjugation results in a lower pK a, which results in the conjugated bile acids being ionized at the usual pH in the intestine, and staying in the gastrointestinal tract until reaching the ileum to be reabsorbed . After absorption, they are taken up by the liver and resecreted, undergoing an enterohepatic circulation .

Result of Action

The primary result of sodium chenodeoxycholate’s action is the reduction of cholesterol levels in the bile, which helps gallstones that are made predominantly of cholesterol to dissolve . It can also reduce the amount of other bile acids that can be harmful to liver cells when levels are elevated .

Action Environment

The action of sodium chenodeoxycholate is influenced by various environmental factors. For instance, it has been shown to increase intracellular Ca 2+ in isolated rat hepatocyte couplets . It also induces a permeability transition in freshly isolated rat liver mitochondria . Furthermore, it is reabsorbed at a rate of 95% in the distal ileum, via a sodium-dependent process mediated by the apical sodium-dependent transporter (ASBT), expressed in the brush border of enterocytes .

Biochemische Analyse

Biochemical Properties

Sodium chenodeoxycholate acts as a surfactant and is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules to facilitate lipid digestion and absorption. One of the key interactions is with pancreatic lipase, an enzyme that breaks down dietary fats into fatty acids and glycerol. Sodium chenodeoxycholate forms micelles with dietary fats, increasing the surface area for pancreatic lipase to act upon, thereby enhancing lipid digestion. Additionally, it interacts with bile salt export pump (BSEP) and organic anion transporting polypeptides (OATPs) to facilitate the transport of bile acids across cell membranes .

Cellular Effects

Sodium chenodeoxycholate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5), which are involved in regulating bile acid synthesis, glucose metabolism, and lipid homeostasis. Activation of FXR by sodium chenodeoxycholate leads to the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby reducing bile acid production. Additionally, sodium chenodeoxycholate modulates the secretion of gut peptides such as glucagon-like peptide-1 (GLP-1) and cholecystokinin (CCK), influencing glucose homeostasis and appetite regulation .

Molecular Mechanism

At the molecular level, sodium chenodeoxycholate exerts its effects through binding interactions with specific receptors and enzymes. It binds to FXR, leading to the activation of target genes involved in bile acid metabolism and transport. This binding results in the inhibition of CYP7A1 and the upregulation of BSEP, promoting bile acid excretion. Sodium chenodeoxycholate also activates TGR5, which stimulates the release of GLP-1 and other gut peptides, enhancing insulin secretion and glucose metabolism. Furthermore, it inhibits the activity of sterol 27-hydroxylase (CYP27A1), an enzyme involved in cholesterol metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium chenodeoxycholate can vary over time. It is relatively stable under physiological conditions but can undergo degradation in the presence of certain enzymes and microbial activity. Long-term exposure to sodium chenodeoxycholate has been shown to influence cellular function, including alterations in gene expression and metabolic pathways. Studies have demonstrated that prolonged exposure to sodium chenodeoxycholate can lead to changes in bile acid composition and metabolism, affecting overall cellular homeostasis .

Dosage Effects in Animal Models

The effects of sodium chenodeoxycholate vary with different dosages in animal models. Low doses of sodium chenodeoxycholate have been shown to enhance bile flow and improve lipid digestion without causing significant adverse effects. High doses can lead to toxicity, including liver damage and gastrointestinal disturbances. Dose-response studies in rabbits have demonstrated that increasing concentrations of sodium chenodeoxycholate result in increased mucus secretion, mucosal damage, and fluid secretion in the colon .

Metabolic Pathways

Sodium chenodeoxycholate is involved in several metabolic pathways, primarily related to bile acid metabolism. It is synthesized in the liver from cholesterol and can be conjugated with glycine or taurine to form glycochenodeoxycholate or taurochenodeoxycholate, respectively. These conjugated forms are more water-soluble and are efficiently reabsorbed in the intestine. Sodium chenodeoxycholate is also metabolized by intestinal bacteria to form secondary bile acids, such as lithocholic acid and ursodeoxycholic acid, which have distinct physiological functions .

Transport and Distribution

Sodium chenodeoxycholate is transported and distributed within cells and tissues through specific transporters and binding proteins. In the liver, it is taken up by hepatocytes via the sodium-taurocholate cotransporting polypeptide (NTCP) and organic anion transporting polypeptides (OATPs). It is then secreted into the bile canaliculi by the bile salt export pump (BSEP). In the intestine, sodium chenodeoxycholate is reabsorbed by the apical sodium-dependent bile acid transporter (ASBT) and transported across enterocytes by the ileal bile acid binding protein (IBABP). These transport mechanisms ensure the efficient recycling of bile acids through the enterohepatic circulation .

Subcellular Localization

Sodium chenodeoxycholate is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and plasma membrane. Its subcellular localization is influenced by specific targeting signals and post-translational modifications. For example, the conjugation of sodium chenodeoxycholate with glycine or taurine directs it to the bile canaliculi for secretion into the bile. Additionally, sodium chenodeoxycholate can accumulate in the mitochondria, where it may influence mitochondrial function and energy metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium chenodeoxycholate is synthesized from chenodeoxycholic acid through a neutralization reaction with sodium hydroxide. The reaction typically involves dissolving chenodeoxycholic acid in a suitable solvent, such as ethanol, and then adding sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of sodium chenodeoxycholate involves large-scale synthesis using similar neutralization reactions. The process is optimized for high yield and purity, often involving crystallization and purification steps to ensure the final product meets quality standards .

Types of Reactions:

Oxidation: Sodium chenodeoxycholate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxycholic acid derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of deoxycholic acid derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Vergleich Mit ähnlichen Verbindungen

Cholic Acid: Another primary bile acid with three hydroxyl groups, compared to the two in chenodeoxycholic acid.

Ursodeoxycholic Acid: An epimer of chenodeoxycholic acid with a hydroxyl group in a different position.

Deoxycholic Acid: A secondary bile acid formed by the dehydroxylation of cholic acid

Uniqueness: Sodium chenodeoxycholate is unique due to its specific hydroxylation pattern, which influences its solubility and interaction with lipids. This makes it particularly effective in forming micelles and facilitating lipid digestion .

Eigenschaften

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-BSWAIDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020260 | |

| Record name | Chenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0899 mg/mL | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Chenodiol suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool. These actions contribute to biliary cholesterol desaturation and gradual dissolution of radiolucent cholesterol gallstones in the presence of a gall-bladder visualized by oral cholecystography. Bile acids may also bind the the bile acid receptor (FXR) which regulates the synthesis and transport of bile acids. | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

474-25-9 | |

| Record name | Chenodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chenodiol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chenodeoxycholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHENODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GEI24LG0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-171, 165 - 167 °C | |

| Record name | Chenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chenodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-1-propanamine](/img/structure/B1261011.png)

![N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine](/img/structure/B1261016.png)

![N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1261018.png)

![10-(3-Hydroxypropyl)-3,5-dioxo-9-[4-(pyrrolidin-1-ylmethyl)phenyl]-8-[[3-(trifluoromethoxy)phenyl]methyl]-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1261026.png)